molecular formula C9H23NO2Si B052510 O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine CAS No. 114778-46-0

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Cat. No. B052510
CAS RN: 114778-46-0
M. Wt: 205.37 g/mol
InChI Key: AKKOPAYASNZOIY-UHFFFAOYSA-N
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Description

“O-(tert-Butyldimethylsilyl)hydroxylamine”, also known as “Aminoxy-tert-butyldimethylsilane”, is a chemical compound with the linear formula (CH3)3CSi(CH3)2ONH2 . It is used as a chemical additive and an intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3CSi(CH3)2ONH2 . It has a molecular weight of 147.29 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is known to be used in the synthesis of hydroxamic acids .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 87-90 °C/40 mmHg and a melting point of 62-65 °C .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKOPAYASNZOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624389
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

CAS RN

114778-46-0
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCCON1C(=O)c2ccccc2C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNN
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione (26.3 g, 78.3 mmol) in dichloromethane (120 mL) was cooled to 0° C. and treated with methylhydrazine (16.1 g, 78.3 mmol). The reaction mixture was stirred for 30 min at 0° C. and filtered. The filtrate was concentrated under reduced pressure, redissolved in ether, and refrigerated (4° C.) overnight. The resultant crytalline material was removed by filtration and the filtrate was concentrated under reduced pressure to afford O-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-hydroxylamine (15.95 g, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.69 (br s,2H), 3.74 (t, J=6.3 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 1.78 (quintet, J=6.3 Hz, 2H), 0.88 (s, 9H), 0.00 (s, 6H); MS (APCI+)=206.1. Anal. Calcd./Found for C9H23NO2Si: C, 52.64/52.22; H, 11.29/10.94; N, 6.82/6.46.
Name
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step Two

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